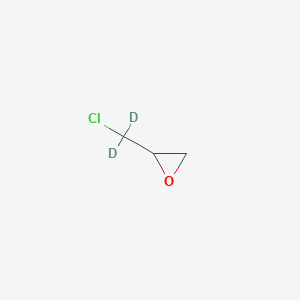

Oxirane,2-(chloromethyl-d2)-

Description

BenchChem offers high-quality Oxirane,2-(chloromethyl-d2)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane,2-(chloromethyl-d2)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H5ClO |

|---|---|

Molecular Weight |

94.53 g/mol |

IUPAC Name |

2-[chloro(dideuterio)methyl]oxirane |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |

InChI Key |

BRLQWZUYTZBJKN-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(C1CO1)Cl |

Canonical SMILES |

C1C(O1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of Oxirane,2-(chloromethyl-d2)- for research

This technical guide details the chemical properties, synthesis, and research applications of Oxirane,2-(chloromethyl-d2)- (CAS: 11137095), a specific deuterated isotopolog of epichlorohydrin.[1]

Chemical Properties, Synthesis, and Applications in Drug Development[1]

Executive Summary & Compound Identity

Oxirane,2-(chloromethyl-d2)- is a stable isotope-labeled derivative of epichlorohydrin where the two hydrogen atoms on the exocyclic chloromethyl group are replaced by deuterium.[1] Unlike random deuteration, this specific labeling (Cl-CD₂-) allows researchers to probe mechanisms involving the α-carbon relative to the chlorine leaving group or to block metabolic oxidation at this specific site.[1]

| Property | Specification |

| Chemical Name | Oxirane, 2-(chloromethyl-d2)- |

| Common Name | Epichlorohydrin-d2 (α-chloromethyl labeled) |

| CAS Number | 11137095 |

| Formula | C₃H₃D₂ClO |

| Molecular Weight | 94.54 g/mol (vs. 92.52 for non-deuterated) |

| Structure | Cl-CD₂-CH(O)CH₂ (Epoxide ring intact) |

| Isotopic Purity | Typically ≥ 98 atom % D |

Physicochemical Properties[2][3][4][5][6]

While the chemical reactivity mirrors standard epichlorohydrin, the physical properties exhibit subtle isotope effects. The increased mass of the deuterium atoms results in a slightly higher density, a critical factor when calculating molar equivalents in precise kinetic studies.

| Property | Value (Standard) | Value (Deuterated-d2)* | Note |

| Physical State | Colorless Liquid | Colorless Liquid | Volatile, pungent odor |

| Boiling Point | 117.9 °C | ~117.5–118.0 °C | Inverse isotope effect often negligible |

| Density (20°C) | 1.181 g/mL | 1.205 g/mL | Approx. +2% mass increase |

| Solubility | 6% in Water | Similar | Miscible with polar organic solvents |

| Flash Point | 31 °C (Closed Cup) | 31 °C | Flammable |

| Vapor Pressure | 13 mmHg (20°C) | Similar | High volatility hazard |

*Values for d2-analog are calculated estimates based on molar mass adjustment and standard isotope effect principles [1].

Synthesis & Manufacturing Logic

The synthesis of Oxirane,2-(chloromethyl-d2)- is not a trivial H/D exchange but requires de novo construction to ensure the deuterium is exclusively located at the chloromethyl position.

Mechanistic Route: Allyl Chloride-d2 Precursor

The most robust industrial route involves the epoxidation of 3-chloro-1-propene-3,3-d2 .[1]

-

Precursor Synthesis: Propylene-d3 is chlorinated or allyl alcohol-d2 is treated with SOCl₂ to yield Allyl Chloride-d2 (Cl-CD₂-CH=CH₂).[1]

-

Epoxidation: The allyl chloride-d2 undergoes epoxidation using Hydrogen Peroxide (H₂O₂) and a Titanium Silicalite-1 (TS-1) catalyst.[1]

-

Why this route? Direct epoxidation preserves the C-Cl bond and the CD₂ label without scrambling, unlike hypochlorous acid routes which might induce minor exchange or rearrangement [2].

-

Isotopic Integrity Verification

-

¹H-NMR: Absence of the doublet typically seen at δ 3.5-3.6 ppm (corresponding to -CH₂Cl).[1]

-

¹³C-NMR: The chloromethyl carbon appears as a quintet (coupling with D, spin=1) rather than a singlet, with a slight upfield shift (isotope shift).

Reactivity Profile & Mechanisms[1][7]

The utility of Oxirane,2-(chloromethyl-d2)- lies in its dual electrophilic nature.[1] It possesses two reactive sites: the epoxide ring and the alkyl chloride.[2] The deuterium label acts as a mechanistic probe for reactions occurring at the chloromethyl carbon.

Nucleophilic Ring Opening (S_N2)[1]

-

Pathway: Nucleophiles (Amines, Phenols) attack the less hindered epoxide carbon (C3).

-

Isotope Effect: Since the reaction center is remote from the CD₂ group, the Kinetic Isotope Effect (KIE) is negligible (Secondary KIE ≈ 1.0).

-

Result: The CD₂ label is retained in the product, useful for metabolic tracers.

Chloride Displacement (S_N2 at C1)[1]

-

Pathway: Direct attack on the chloromethyl carbon.

-

Isotope Effect: The deuterium atoms are α-positioned to the leaving group (Cl). Transition state hybridization changes (sp³ → sp²-like → sp³) result in a Secondary Deuterium KIE (SDKIE) .

Experimental Protocol: Synthesis of Deuterated Drug Intermediate

Objective: Synthesis of a deuterated β-blocker intermediate (Glycidyl Ether-d2) to demonstrate the retention of the isotopic label.

Reagents:

-

Oxirane,2-(chloromethyl-d2)- (1.0 eq)[1]

-

1-Naphthol (1.0 eq)[1]

-

Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

Procedure:

-

Preparation: In a flame-dried 3-neck flask under N₂, dissolve 1-Naphthol (14.4 g, 100 mmol) in ACN (150 mL).

-

Activation: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 mins to generate the phenoxide anion.

-

Addition: Add Oxirane,2-(chloromethyl-d2)- (9.45 g, 100 mmol) dropwise via syringe pump over 20 mins.

-

Critical Step: Slow addition prevents polymerization of the epoxide.

-

-

Reflux: Heat to 60°C for 12 hours.

-

Mechanism:[1][4][5] The phenoxide attacks the epoxide ring (C3), opening it to form an alkoxide. This intermediate then performs an intramolecular S_N2 attack on the C-Cl bond (C1), closing the ring to reform the epoxide.

-

Isotope Fate: The Cl is displaced from the CD₂ carbon. The final product is 1-(2,3-epoxypropoxy-1,1-d2)naphthalene .[1]

-

-

Workup: Filter off solids (KCl, excess K₂CO₃).[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc).

Visualization of Reaction Pathway

Figure 1: Reaction pathway showing the retention of the Deuterium label during the synthesis of a glycidyl ether. The critical step involves the displacement of Chlorine from the deuterated carbon.

Applications in Drug Development

Metabolic Stability (Deuterium Switch)

The "Deuterium Switch" strategy involves replacing metabolically labile C-H bonds with C-D bonds.

-

Target: The α-carbon (chloromethyl) often becomes a site for oxidative dealkylation or hydroxylation in vivo.[1]

-

Mechanism: The C-D bond is 6-10 times stronger than the C-H bond.

-

Outcome: Using Oxirane,2-(chloromethyl-d2)- incorporates a CD₂ group into the drug scaffold, potentially reducing clearance rates and extending half-life (

) without altering potency [4].[1]

Mechanistic Probes (KIE)

Researchers use this compound to calculate Intrinsic KIEs.

-

If

: The C-H(D) bond cleavage is the Rate-Determining Step (RDS). -

If

: The bond is not broken in the RDS (e.g., binding limited).

Safety & Handling

Warning: Deuterated epichlorohydrin retains the potent toxicity of the non-deuterated parent.

-

Toxicity: Classified as a probable human carcinogen (Group 2A).[1] Potent alkylating agent.[1]

-

Skin Absorption: Rapidly absorbed through skin; fatal systemic toxicity possible.[1] Double-gloving (Nitrile/Laminate) is mandatory. [1]

-

Containment: All transfers must occur within a certified Fume Hood.[1]

-

Decontamination: Spills should be neutralized with aqueous ammonia or 10% NaOH to open the epoxide ring and hydrolyze the chloride [5].

References

-

NIST Chemistry WebBook. Standard Reference Data for 2-(chloromethyl)oxirane.[1] National Institute of Standards and Technology. [Link][1]

-

Organic Syntheses. Epichlorohydrin Synthesis via Dichlorohydrin.[1] Org.[1][6][5][7][8] Synth. 1923, 3,[1] 47. [Link]

-

Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]

-

Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

PubChem. Safety Data Sheet: Epichlorohydrin.[1] National Library of Medicine. [Link][1]

Sources

- 1. CAS 106-89-8: Oxirane, (chloromethyl)- | CymitQuimica [cymitquimica.com]

- 2. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. General Properties of Epichlorohydrin_Chemicalbook [chemicalbook.com]

- 7. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and density of deuterated epichlorohydrin

Technical Monograph: Deuterated Epichlorohydrin (Epichlorohydrin-d5) Physicochemical Profiling, Synthesis Protocols, and Applications in Drug Discovery

Part 1: Executive Summary

Epichlorohydrin-d5 (CAS: 69533-54-6) is the fully deuterated isotopologue of epichlorohydrin, a critical electrophilic alkylating agent used extensively in the synthesis of chiral pharmaceutical intermediates.[1][2] With a molecular weight of 97.56 g/mol and a density of 1.247 g/mL , it serves as a pivotal tool in the "Deuterium Switch" strategy—a medicinal chemistry approach designed to enhance metabolic stability and prolong the half-life of therapeutic agents via the Kinetic Isotope Effect (KIE).

This guide provides a rigorous technical analysis of Epichlorohydrin-d5, contrasting its physicochemical properties with the non-deuterated standard (d0), outlining synthesis validation protocols, and detailing its application in reducing metabolic clearance in drug candidates.

Part 2: Physicochemical Characterization

Comparative Analysis: Epichlorohydrin-d0 vs. Epichlorohydrin-d5

The substitution of five protium (

| Property | Epichlorohydrin (Standard) | Epichlorohydrin-d5 (Deuterated) | Shift / Delta |

| Formula | N/A | ||

| CAS Number | 106-89-8 | 69533-54-6 | N/A |

| Molecular Weight | 92.52 g/mol | 97.56 g/mol | +5.04 Da (+5.4%) |

| Density (25°C) | 1.183 g/mL | 1.247 g/mL | +0.064 g/mL (+5.4%) |

| Boiling Point | 115-117 °C | 115-117 °C | Negligible |

| Refractive Index ( | 1.438 | 1.438 | Negligible |

| Isotopic Enrichment | N/A | ≥98 atom % D | Critical for MS standards |

Expert Insight: The Density-Mass Correlation

Why does density increase? As a Senior Application Scientist, it is crucial to understand that the volume of a liquid is primarily determined by its electronic cloud and intermolecular forces (Van der Waals), which remain largely unchanged upon deuteration. However, the nucleus of deuterium is twice as heavy as protium.[3]

-

Mechanism: Since the Molar Volume (

) remains constant while the Molar Mass ( -

Practical Implication: When dispensing Epichlorohydrin-d5 by volume for stoichiometric reactions, researchers must adjust calculations using the 1.247 g/mL density value to strictly maintain molar equivalents, preventing under-alkylation.

Part 3: Synthesis & Quality Assurance

Synthesis Pathways

Epichlorohydrin-d5 is typically synthesized via the chlorination of deuterated allyl alcohol or through the dehydrochlorination of deuterated dichloropropanols.

Purity Validation Protocol

To ensure data integrity in metabolic studies, the isotopic purity must be verified.

-

Proton NMR (

-NMR): Run in a non-deuterated solvent (e.g., -

Mass Spectrometry (GC-MS): Monitor the molecular ion peak.

-

Target:

(due to -

Absence of

confirms lack of d0-contamination.

-

Part 4: Applications in Drug Development (The Deuterium Switch)

Mechanism: The Kinetic Isotope Effect (KIE)

Epichlorohydrin-d5 is used to introduce a deuterated glycidyl moiety into drug scaffolds. The carbon-deuterium (

-

Primary KIE: If the metabolic breakdown of a drug involves the cleavage of a

bond at the epichlorohydrin-derived linker (e.g., oxidative dealkylation by Cytochrome P450), replacing it with -

Outcome: Increased biological half-life (

), reduced dosing frequency, and potentially mitigated toxicity from reactive metabolites.

Experimental Workflow: Deuterated Library Synthesis

The following diagram illustrates the logical flow of using Epichlorohydrin-d5 to synthesize a library of deuterated beta-blocker analogs (a common class utilizing this linker) to screen for metabolic stability.

Figure 1: Critical path for synthesizing deuterated pharmaceutical candidates using Epichlorohydrin-d5 to enhance metabolic resistance.

Part 5: Handling & Safety Protocols

Warning: Epichlorohydrin (d0 and d5) is a potent alkylating agent, suspected carcinogen, and highly flammable.

-

Containment: All transfers must occur within a certified chemical fume hood.

-

PPE: Double-gloving (Nitrile/Laminate) is recommended due to the compound's ability to permeate standard latex.

-

Storage:

-

Temperature: Refrigerate (+2°C to +8°C).

-

Stability: Hydrolysis occurs rapidly in the presence of moisture. Store under inert gas (Argon/Nitrogen) to prevent degradation into deuterated 3-chloro-1,2-propanediol.

-

Part 6: References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for "Deuterium Switch" mechanism).

-

PubChem. Epichlorohydrin-d5 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solvation Thermodynamics and Handling of Deuterated Epichlorohydrin (Oxirane, 2-(chloromethyl-d2)-)

[1][2]

Executive Summary & Chemical Identity[3]

Oxirane, 2-(chloromethyl-d2)- (commonly referred to as Epichlorohydrin-d2 or ECH-d2) is a stable isotopologue of epichlorohydrin where the methylene group adjacent to the chlorine atom is deuterated (

This compound serves as a critical electrophilic building block in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs).[2] Its primary utility lies in introducing deuterium labels at metabolically labile sites to attenuate clearance rates (Deuterium Switch) or as an internal standard for LC-MS/MS bioanalysis.[1][2]

Understanding its solubility profile is not merely about dissolution; it is about reaction homogeneity and isotopic integrity .[2] As a highly reactive alkylating agent, ECH-d2 requires a solvent system that solubilizes the reagent without triggering premature ring-opening or solvolysis, which would waste the high-value isotopic material.[1][2]

Chemical Structure & Properties[4][5][6][7][8][9][10][11][12]

Physicochemical Solubility Profile

While specific experimental solubility data for the d2 isotopologue is rarely published in isolation, it follows the Principle of Isotopic Isomorphism .[2] The solubility of ECH-d2 is thermodynamically equivalent to non-deuterated epichlorohydrin.[1][2] The primary difference lies in the kinetics of solvation and reaction (Kinetic Isotope Effect), not the equilibrium solubility.[2]

Solubility Data Table

The following table synthesizes solubility data for Epichlorohydrin, applicable to the d2-variant.

| Solvent Class | Specific Solvent | Solubility Rating | Dielectric Constant ( | Application Context |

| Chlorinated | Dichloromethane (DCM) | Miscible | 8.93 | Standard extraction; Friedel-Crafts reactions.[1][2] |

| Chlorinated | Chloroform ( | Miscible | 4.81 | NMR analysis; excellent solubilizer.[2] |

| Ethers | Tetrahydrofuran (THF) | Miscible | 7.58 | Grignard/Lithium coupling; requires anhydrous handling.[2] |

| Ethers | Diethyl Ether | Miscible | 4.33 | Work-up and precipitation of products.[1][2] |

| Alcohols | Methanol / Ethanol | Miscible | 32.7 / 24.5 | CAUTION: Promotes solvolysis (ring opening) if acidic/basic.[2] |

| Aromatics | Toluene / Benzene | Miscible | 2.38 / 2.27 | Azeotropic drying; non-polar reaction media.[2] |

| Polar Aprotic | DMSO / DMF | Miscible | 46.7 / 36.7 | |

| Alkanes | Hexanes / Heptane | Sparingly Soluble | 1.88 | Used to precipitate reaction products; ECH-d2 remains in mother liquor.[1][2] |

| Aqueous | Water | Moderately Soluble | 80.1 | ~60 g/L (20°C).[2] High Risk of hydrolysis.[2] |

Thermodynamic Insight: The "Like Dissolves Like" Mechanism

Epichlorohydrin-d2 is a polar, aprotic molecule with a dipole moment (

-

Dipole-Dipole Interactions: It dissolves readily in polar aprotic solvents (DMSO, DMF, Acetone) due to strong dipole alignment.[2]

-

Dispersion Forces: The organic backbone allows miscibility with benzene and chlorinated solvents.[2]

-

Hydrophobicity: It lacks Hydrogen-bond donors, making it only moderately soluble in water.[1][2] In aqueous environments, it is prone to hydrolysis to form 3-chloro-1,2-propanediol (

attack by water), a reaction that degrades the isotopic purity.[1][2]

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: To prepare a stable stock solution of Oxirane, 2-(chloromethyl-d2)- for synthetic coupling, minimizing H/D exchange and hydrolysis.

Reagents:

-

Anhydrous Solvent (DCM or THF), dried over molecular sieves (3Å or 4Å).[2]

-

Argon or Nitrogen gas (balloon or manifold).[2]

Step-by-Step Methodology:

-

Glassware Prep: Oven-dry a volumetric flask and a septum-capped vial at 120°C for 4 hours. Cool in a desiccator or under a stream of dry Argon.

-

Solvent Drying: Ensure the solvent (e.g., THF) has a water content <50 ppm (verify by Karl Fischer titration if available).[2] Water triggers ring opening.[2]

-

Transfer: Using a gas-tight syringe, withdraw the required volume of ECH-d2.[1][2]

-

Dissolution: Inject ECH-d2 into the anhydrous solvent under positive inert gas pressure.

Protocol B: Gravimetric Solubility Verification

Objective: To verify solubility limits in non-standard solvent systems (e.g., binary mixtures).

Strategic Solvent Selection (Decision Logic)

Choosing the correct solvent is a balance between solubility and reactivity .[2] The d2-label is on the chloromethyl group, meaning nucleophilic attack at this carbon (

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the optimal solvent based on the intended reaction mechanism.[2]

Caption: Decision logic for solvent selection. Green nodes indicate recommended solvent classes based on reaction mechanism.

Mechanistic Applications in Drug Development[2]

Deuterium Labeling for Metabolic Stability

The substitution of Hydrogen with Deuterium at the chloromethyl position (C-D bond vs C-H bond) strengthens the bond due to the lower zero-point energy of deuterium.[2]

-

Application: If the metabolic clearance of a drug involves oxidative dehalogenation or nucleophilic attack at this carbon, using ECH-d2 to build the scaffold can significantly increase the drug's half-life (

).[1][2]

Diagram 2: Anhydrous Handling Workflow

Deuterated reagents are high-cost assets.[1][2] This workflow ensures zero waste due to hydrolysis.[2]

Caption: Step-by-step handling workflow to prevent moisture ingress and hydrolysis of the epoxide ring.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11137095, Oxirane, 2-(chloromethyl-d2)-. Retrieved from [Link][2]

-

U.S. EPA (2025). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j.[1][2] Retrieved from [Link][2]

-

Organic Syntheses. Epichlorohydrin: Synthesis and Reactivity. Coll. Vol. 1, p.233 (1941); Vol. 3, p.47 (1923).[2] Retrieved from [Link][2]

-

Ataman Chemicals. Epichlorohydrin: Physical Properties and Solubility. Retrieved from [Link][2][4]

Navigating the SDS of Oxirane,2-(chloromethyl-d2)-: A Technical Guide to Mechanistic Toxicology and Safe Handling Protocols

Executive Summary

Oxirane,2-(chloromethyl-d2)- (IUPAC name for Epichlorohydrin-d2, or ECH-d2) is an indispensable stable isotope-labeled building block in modern drug development. It is widely utilized for synthesizing deuterated active pharmaceutical ingredients (APIs) to improve metabolic stability and as an internal standard for quantitative mass spectrometry. However, the very structural features that make ECH-d2 a versatile electrophile—a highly strained epoxide ring coupled with a primary alkyl chloride—also render it a potent bifunctional alkylating agent. Approaching ECH-d2 requires more than a cursory glance at its Safety Data Sheet (SDS); it demands the implementation of rational, self-validating safety protocols grounded in mechanistic toxicology.

Part 1: Deconstructing the SDS Hazards (Quantitative & Mechanistic Data)

The hazard profile of ECH-d2 is identical to its non-deuterated counterpart (CAS 106-89-8), distinguished only by its isotopic labeling. The SDS mandates strict engineering controls due to its volatility, flammability, and severe toxicity across all exposure routes.

1.1 Quantitative Hazard Summary

The following table summarizes the core Globally Harmonized System (GHS) classifications and corresponding Hazard Statements (H-Codes) for ECH-d2[1][2].

| GHS Classification | Hazard Class / Category | Hazard Statement (H-Code) |

| Flammability | Flammable Liquid, Category 3 | H226 : Flammable liquid and vapor |

| Acute Toxicity | Oral/Dermal/Inhalation, Cat. 2/3 | H301+H311+H330 : Toxic if swallowed/in contact with skin; Fatal if inhaled |

| Corrosivity | Skin Corrosion, Category 1B | H314 : Causes severe skin burns and eye damage |

| Sensitization | Skin Sensitization, Category 1 | H317 : May cause an allergic skin reaction |

| Genotoxicity | Germ Cell Mutagenicity, Category 2 | H341 : Suspected of causing genetic defects |

| Carcinogenicity | Carcinogenicity, Category 1B | H350 : May cause cancer |

1.2 Mechanistic Toxicology: The "Why" Behind the Hazards

The profound toxicity of ECH-d2 is driven by its capacity to act as a bifunctional alkylating agent [3]. In biological systems, the epoxide ring undergoes rapid nucleophilic attack, while the chloromethyl group serves as a secondary site for cross-linking.

Research demonstrates that epichlorohydrin forms interstrand cross-links in DNA, predominantly targeting the N7 and O6 positions of guanine[3]. Furthermore, ECH-d2 reacts covalently with critical DNA repair proteins, such as O6-alkylguanine-DNA alkyltransferase (AGT). It binds irreversibly to the active site cysteine (Cys145) of AGT, which paradoxically amplifies the genotoxicity of the compound[4]. This dual reactivity underpins its Category 1B Carcinogen classification[1] and necessitates handling protocols that actively neutralize both electrophilic sites before disposal.

Part 2: Visualizing the Hazard and Mitigation

To safely utilize ECH-d2, we must design workflows that intercept its reactive pathways before biological exposure can occur. The diagram below illustrates the divergence between its in vivo toxicity mechanism and our in vitro chemical quenching strategy.

Fig 1: Biological toxicity pathway vs. chemical quenching of Epichlorohydrin-d2.

Part 3: Self-Validating Experimental Protocols

A self-validating protocol ensures that safety is built into the chemistry itself—if a step fails, the system defaults to a safe state. The following methodologies are designed for the safe handling and subsequent destruction of ECH-d2.

Protocol 1: Safe Handling and Reaction Setup

Causality: Standard nitrile or neoprene gloves offer little to no permeation resistance to epichlorohydrin[5]. We must use Polyvinyl Alcohol (PVA) or Butyl rubber gloves to prevent rapid dermal absorption (H311).

-

Engineering Controls: Conduct all operations inside a certified, ducted fume hood[5]. Ensure the sash is lowered to the minimum functional height to protect against splash hazards and vapor inhalation (H330)[1].

-

PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and Butyl rubber or PVA gloves[5]. Do not use standard nitrile gloves.

-

Inert Atmosphere: Purge a dry, round-bottom Schlenk flask with Argon. ECH-d2 is flammable (H226) and can form explosive vapor-air mixtures above 31°C[6]; inerting the headspace mitigates ignition risks.

-

Material Transfer: Use a gas-tight glass syringe with a Luer-lock needle to transfer ECH-d2. Avoid plastic syringes, which may degrade or leach upon contact with the neat liquid.

-

Reaction Execution: Maintain the reaction temperature strictly within the defined protocol limits (often requiring cooling baths initially) to prevent thermal runaway during the highly exothermic epoxide ring-opening step.

Protocol 2: Post-Reaction Quenching and Waste Decontamination

Causality: Unreacted ECH-d2 cannot be disposed of directly due to its environmental toxicity (Harmful to aquatic life)[2] and alkylating potential. We must chemically force the ring-opening and chloride displacement using a strong nucleophile to yield non-toxic, water-soluble adducts.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic quenching process.

-

Primary Quench: Slowly add a 10-fold molar excess of a quenching solution (e.g., 2M ethanolic ammonia or a primary amine like ethanolamine) dropwise to the reaction mixture under vigorous stirring.

-

Incubation: Remove the cooling bath and allow the mixture to stir at room temperature for at least 12 hours. This extended time ensures complete consumption of both the epoxide and the alkyl chloride moieties.

-

Validation (The Self-Validating Step): Analyze an aliquot via TLC or GC-MS to confirm the complete disappearance of the ECH-d2 peak. The system is self-validating: waste is only transferred to the main collection stream once analytical confirmation of destruction is achieved.

-

Disposal: Once verified, transfer the neutralized, ring-opened adducts to the appropriate aqueous or organic waste stream in accordance with institutional EHS guidelines.

Conclusion

Oxirane,2-(chloromethyl-d2)- is an indispensable tool for synthesizing deuterated therapeutics, but its utility is inextricably linked to its severe hazard profile. By understanding the mechanistic basis of its SDS classifications—specifically its role as a bifunctional alkylator—scientists can implement rational, self-validating protocols. Proper PPE selection, rigorous engineering controls, and mandatory chemical quenching transform a high-risk reagent into a manageable, highly effective synthetic building block.

References

-

DNA Interstrand Cross-Linking by Epichlorohydrin Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Effect of O6-Alkylguanine-DNA Alkyltransferase on Genotoxicity of Epihalohydrins Source: PMC - PubMed Central (NIH) URL:[Link]

-

Epichlorohydrin Standard Operating Procedure Source: UNC Charlotte Environmental Health and Safety URL:[Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. isotope.com [isotope.com]

- 3. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of O6-Alkylguanine-DNA Alkyltransferase on Genotoxicity of Epihalohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]

Precision Engineering: Isotopic Purity Specifications for Oxirane, 2-(chloromethyl-d2)-

Executive Summary

Oxirane, 2-(chloromethyl-d2)-, widely known in the industry as Epichlorohydrin-d2 (CAS: 83385-55-1), is a highly reactive, isotopically labeled building block[]. It serves as a foundational precursor in the synthesis of deuterated active pharmaceutical ingredients (APIs) and internal standards for quantitative mass spectrometry[2][3]. Because the "deuterium difference" dictates both pharmacokinetic stability and analytical precision, characterizing its isotopic purity goes far beyond traditional chemical purity[2]. This technical guide outlines the stringent specifications, the causality behind experimental choices, and the self-validating protocols required to certify this critical reagent.

Molecular Architecture & The Causality of Isotopic Purity

In Epichlorohydrin-d2 (

-

The Causality of Site-Specific Labeling: The chloromethyl group is the primary site for nucleophilic substitution in downstream syntheses. Deuterating this specific site ensures that the resulting API retains the heavy isotopes at exact metabolic soft spots, leveraging the Kinetic Isotope Effect (KIE) to reduce toxic metabolite formation[4].

-

The Isobaric Challenge: Chlorine possesses two stable isotopes,

and

Quantitative Specifications

To ensure batch-to-batch consistency and regulatory compliance, Oxirane, 2-(chloromethyl-d2)- must adhere to strict quantitative specifications.

| Parameter | Specification Limit | Primary Analytical Technique | Causality / Rationale |

| Chemical Purity | GC-FID | Ensures the absence of unreacted precursors or polymerization byproducts. | |

| Isotopic Enrichment | GC-MS (SIM Mode) | Guarantees the required mass shift (+2 Da) for MS internal standards[6]. | |

| Residual Protium ( | Confirms site-specific labeling; prevents non-deuterated API formation[3]. | ||

| Moisture Content | Karl Fischer Titration | Epoxides are highly moisture-sensitive; water induces ring-opening degradation. |

Analytical Methodologies: A Self-Validating System

Relying on a single analytical method for deuterated epichlorohydrin is scientifically insufficient. We employ an orthogonal, self-validating system combining Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)[4][6].

-

GC-MS (The Global View): Because epichlorohydrin is highly volatile, GC-MS is prioritized over LC-MS[6]. It provides the global isotopologue distribution (

). -

qNMR (The Site-Specific View): While GC-MS confirms the overall mass shift, it cannot confirm where the deuterium is physically located.

-NMR quantifies the exact residual protium on the chloromethyl carbon, validating structural integrity[4].

Analytical workflow for validating isotopic purity via orthogonal GC-MS and qNMR techniques.

Experimental Protocols

Protocol A: GC-MS Isotopic Profiling & Deconvolution

Objective: Determine the overall atom % D by separating the

-

Sample Preparation: Dilute the Oxirane, 2-(chloromethyl-d2)- to 1 mg/mL in anhydrous hexane. Critical Step: Perform this under an inert argon atmosphere. Epichlorohydrin is hygroscopic, and atmospheric moisture can trigger H/D exchange or ring hydrolysis.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Set the inlet temperature to 200°C to ensure rapid volatilization without thermal degradation.

-

Mass Spectrometry (SIM Mode): Utilize Electron Ionization (EI) at 70 eV. Monitor the molecular ion cluster. For the

species, monitor m/z 92 ( -

Mathematical Deconvolution: The peak at m/z 94 is a composite of

- -

Calculation: Calculate the Atom % D using the deconvoluted peak areas:

Protocol B: Site-Specific Quantitation via -qNMR

Objective: Quantify residual protium specifically at the chloromethyl position[3][6].

-

Sample Preparation: Dissolve 20 mg of the sample in 0.5 mL of

containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -

Acquisition Parameters: Acquire the

-NMR spectrum at -

Integration & Analysis:

-

Integrate the three protons on the oxirane ring (approx. 2.6 - 3.2 ppm). Set this integral exactly to 3.00.

-

Integrate the residual signal at the chloromethyl position (approx. 3.5 - 3.6 ppm). Let this be

.

-

-

Calculation:

Downstream Application Workflow

Once verified, Epichlorohydrin-d2 is deployed in synthetic pathways. Its most common application involves undergoing nucleophilic ring-opening to form deuterated aryl ethers or amino alcohols, which are subsequently cyclized or functionalized into target APIs[8].

Synthetic application of Oxirane, 2-(chloromethyl-d2)- in deuterated API manufacturing.

Conclusion

Establishing isotopic purity for Oxirane, 2-(chloromethyl-d2)- is a multidimensional analytical challenge. By enforcing stringent specifications (

References

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Metabolic Stability and Tracing Dynamics of Deuterated Epichlorohydrin Analogs

Executive Summary & Scientific Rationale

Epichlorohydrin (ECH) is a highly reactive, electrophilic organochlorine compound utilized extensively as a synthetic intermediate and alkylating agent. Due to its bifunctional nature—comprising an epoxide ring and a chloromethyl group—it is prone to rapid nucleophilic attack in biological systems. When evaluating the metabolic stability of deuterated analogs, specifically Epichlorohydrin-d5 (ECH-d5), a critical mechanistic distinction must be made to avoid misinterpreting kinetic data.

Unlike cytochrome P450 (CYP450)-mediated oxidations, where primary kinetic isotope effects (KIE) significantly extend a compound's half-life by slowing C-H bond cleavage, the enzymatic detoxification of epoxides primarily involves C-O bond cleavage. Consequently, deuteration of ECH does not dramatically enhance its metabolic stability. Instead, ECH-d5 serves as an indispensable stable isotope tracer. It provides a clear +5 Da mass spectral shift to map complex metabolic networks, differentiate endogenous from exogenous exposures, and act as a robust internal standard for quantitative bioanalysis.

Mechanistic Pathways of Epichlorohydrin Metabolism

The biotransformation of ECH is dictated by its high electrophilicity, leading to rapid clearance through two primary enzymatic pathways:

-

Epoxide Hydrolase (EH) Pathway: EH catalyzes the addition of water to the epoxide ring, yielding 3-chloro-1,2-propanediol. Mechanistically, this reaction proceeds via a nucleophilic attack by an active-site aspartate residue on the less sterically hindered carbon of the epoxide, followed by hydrolysis of the resulting alkyl-enzyme intermediate 1.

-

Glutathione S-Transferase (GST) Pathway: GST facilitates the nucleophilic attack of the thiol group of glutathione (GSH) on the epoxide ring. This leads to the formation of S-(3-chloro-2-hydroxypropyl)glutathione, which is further processed downstream into mercapturic acid derivatives (e.g., ACPC) for urinary excretion 2.

Divergent metabolic pathways of Epichlorohydrin-d5 via Epoxide Hydrolase and GST.

The Kinetic Isotope Effect (KIE) in Epoxide Metabolism

To understand why ECH-d5 exhibits near-identical metabolic stability to native ECH 3, we must examine the transition states of the rate-determining steps (RDS) within these enzymatic reactions.

-

Absence of Primary KIE: A primary KIE only manifests when the isotopically labeled bond (C-D) is broken in the RDS. In both EH and GST reactions, the C-H (or C-D) bonds remain intact; the enzymes exclusively break the C-O bond. Thus, the primary kinetic isotope effect (

) is approximately 1.0. -

Secondary KIE: A secondary KIE may arise due to changes in hybridization (from

-like character in the transition state of the epoxide ring opening to

Data Presentation: Kinetic and Analytical Profile Comparison

| Parameter | Native Epichlorohydrin (ECH) | Epichlorohydrin-d5 (ECH-d5) | Causality / Scientific Rationale |

| Molecular Weight | 92.52 g/mol | 97.55 g/mol | Replacement of 5 protons with deuterium yields a +5 Da shift. |

| Primary Metabolic Route | EH and GST | EH and GST | Enzymes target the electrophilic C-O/C-Cl bonds, unaffected by deuteration. |

| Metabolic Half-Life ( | Baseline | ~ Baseline | Lack of primary KIE; C-D bonds are not broken in the rate-determining step. |

| MS Signal Clarity | Subject to matrix interference | High (Clean background) | +5 Da shift moves the analyte out of the endogenous background noise 4. |

| Primary Application | Synthetic intermediate | Isotopic tracer / Internal Standard | Enables precise quantification and differentiation of exogenous exposure. |

Experimental Protocol: Assessing Metabolic Stability and Tracing of ECH-d5 In Vitro

Working with volatile, reactive epoxides requires stringent controls to prevent evaporative loss and non-specific protein binding. The following protocol outlines a self-validating system for determining the in vitro metabolic clearance of ECH-d5 using human liver microsomes (HLM).

Objective: To quantify the intrinsic clearance (

Step-by-Step Methodology:

-

Preparation of Substrate Stock: Dissolve ECH-d5 in anhydrous DMSO to create a 10 mM stock.

-

Causality: Anhydrous DMSO prevents premature aqueous hydrolysis of the epoxide. The final DMSO concentration in the assay must be kept

1% to avoid solvent-induced enzyme inhibition.

-

-

Microsomal Incubation Setup: Pre-warm 100 mM potassium phosphate buffer (pH 7.4) containing HLM (1.0 mg/mL protein) to 37°C in sealed glass vials .

-

Causality: Sealed glass prevents the volatilization of ECH-d5, which would otherwise artificially inflate the apparent clearance rate. Plastics should be avoided due to non-specific binding of the lipophilic epoxide.

-

-

Reaction Initiation: Spike ECH-d5 into the mixture to achieve a final concentration of 10

M. (Note: NADPH is not required if isolating EH/GST activity, as these are non-CYP450 pathways. If GST activity is desired, supplement the buffer with 5 mM GSH). -

Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50

L aliquot using a gas-tight syringe. -

Reaction Quenching: Immediately inject the aliquot into 150

L of ice-cold acetonitrile containing an internal standard.-

Causality: Acetonitrile instantly denatures the enzymes, halting metabolism, while the cold temperature minimizes further non-enzymatic degradation of the reactive epoxide.

-

-

Centrifugation and LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the specific MRM transitions for ECH-d5 and its hydrolyzed metabolite (3-chloro-1,2-propanediol-d5).

Step-by-step experimental workflow for evaluating the in vitro metabolic stability of ECH-d5.

Data Interpretation and Analytical Insights

When analyzing the LC-MS/MS data, the depletion of ECH-d5 will follow first-order kinetics. Because the primary KIE is absent, the intrinsic clearance (

The true analytical power of this protocol is realized in the metabolite identification phase. By scanning for the +5 Da mass shift, researchers can definitively trace the origin of 3-chloro-1,2-propanediol-d5 back to the administered ECH-d5, filtering out any background noise from endogenous lipid epoxidation or environmental contamination. This isotopic signature is critical for regulatory submissions requiring precise mass balance and metabolic pathway elucidation.

Conclusion

While deuteration is a famous strategy for enhancing the metabolic stability of drugs susceptible to CYP450 oxidation, its application to epichlorohydrin serves a fundamentally different, yet equally vital, purpose. Because epichlorohydrin is metabolized via C-O bond cleavage by Epoxide Hydrolase and Glutathione S-Transferase, ECH-d5 does not exhibit a prolonged metabolic half-life. Instead, it acts as a premium, stable isotope-labeled tracer. By leveraging its +5 Da mass shift, scientists can execute highly accurate pharmacokinetic profiling, elucidate complex detoxification pathways, and maintain rigorous quality assurance in analytical laboratories.

References

- Zou, S., et al. "Enhanced catalytic efficiency and enantioselectivity of epoxide hydrolase from Agrobacterium radiobacter AD1 by iterative saturation mutagenesis for (R)-epichlorohydrin synthesis." PubMed / National Institutes of Health.

- Gingell, R., et al. "Evidence that epichlorohydrin is not a toxic metabolite of 1,2-dibromo-3-chloropropane." PubMed / National Institutes of Health.

- Jacobs, M. H., et al. "Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp." PubMed / National Institutes of Health.

- ResolveMass Laboratories. "Epichlorohydrine-d5 | CAS 69533-54-6". ResolveMass.

Sources

- 1. Enhanced catalytic efficiency and enantioselectivity of epoxide hydrolase from Agrobacterium radiobacter AD1 by iterative saturation mutagenesis for (R)-epichlorohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that epichlorohydrin is not a toxic metabolite of 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

Thermal Stability Profile of Oxirane,2-(chloromethyl-d2)-: A Technical Guide

Executive Summary

Oxirane,2-(chloromethyl-d2)- , widely known as epichlorohydrin-d2 (CAS: 1032237-24-3), is a highly reactive, isotopically labeled bifunctional alkylating agent 1. In drug development and advanced materials science, it serves as a critical building block for synthesizing deuterated active pharmaceutical ingredients (APIs) and probing mechanistic pathways via the Kinetic Isotope Effect (KIE).

Understanding the thermal stability of this compound is not merely a safety prerequisite; it is a fundamental requirement for optimizing high-temperature cross-linking reactions and preventing premature degradation. This whitepaper deconstructs the thermal vulnerabilities of epichlorohydrin-d2, delineating the boundary between its kinetic stability and thermodynamic breakdown.

Molecular Architecture & Thermal Vulnerabilities

The thermal profile of epichlorohydrin-d2 is governed by the inherent ring strain of the oxirane (epoxide) moiety and the labile nature of the deuterated chloromethyl group (–CD₂Cl).

Intrinsic Thermal Limits

In strictly anhydrous environments, the compound remains kinetically stable up to approximately 225 °C. At this critical threshold, "dry" epichlorohydrin undergoes a highly exothermic auto-polymerization, forming polyepichlorohydrin-d2 2. Because the rate-determining step of this polymerization is the ring-opening of the epoxide—rather than the cleavage of the C–D bond—the macroscopic thermal onset temperature is nearly identical to its non-deuterated counterpart.

Hydrolytic Degradation

The introduction of atmospheric moisture drastically alters this thermal profile. Water acts as a nucleophile, catalyzing the ring-opening of the epoxide even at moderate temperatures (60 °C – 80 °C), especially if the medium is slightly acidic or basic 2. This thermal hydrolysis yields 3-chloro-1,2-propanediol-d2, destroying the compound's utility as a cross-linker.

Cross-Linked Matrix Stability

When successfully utilized as a cross-linking agent before thermal failure, epichlorohydrin-d2 imparts exceptional thermal resilience to the resulting polymer matrix. For instance, epichlorohydrin-crosslinked carboxymethyl xylan and lignin/PVA hydrogels exhibit enhanced thermal stability, with the onset of matrix degradation pushed significantly higher to 230–242 °C due to the restriction of polymer chain mobility by the newly formed ether linkages 3, 4.

Mechanistic Pathways of Degradation

The following diagram maps the divergent degradation pathways based on environmental conditions.

Fig 1. Mechanistic pathways of thermal and hydrolytic degradation for Epichlorohydrin-d2.

Quantitative Thermal Data

The substitution of protium with deuterium introduces a zero-point energy shift. While this does not prevent the ~225 °C polymerization, it significantly alters the high-temperature pyrolytic phase (>400 °C). Because the C–D bond is stronger than the C–H bond, homolytic cleavage requires higher activation energy, releasing DCl instead of HCl.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Epichlorohydrin (Unlabeled) | Oxirane,2-(chloromethyl-d2)- | Causality / Mechanism |

| Boiling Point | 116.1 °C | ~115.8 °C | Isotopic mass shift slightly alters vapor pressure. |

| Polymerization Onset (Dry) | ~225 °C | ~226 °C | Rate-determining step is oxirane ring-opening, minimizing KIE. |

| Hydrolytic Degradation | >60 °C (Moisture dependent) | >60 °C | Nucleophilic attack by H₂O is unaffected by –CD₂Cl substitution. |

| Pyrolytic Scission (>400 °C) | Releases HCl gas | Releases DCl gas | High-temperature radical abstraction of the chloromethyl group. |

| Cross-linked Matrix Stability | 230–242 °C | 230–242 °C | Ether linkages restrict polymer chain mobility, boosting stability. |

Experimental Protocols: High-Resolution Thermal Profiling

Standard open-pan Thermogravimetric Analysis (TGA) is useless for this compound. Because its boiling point is ~116 °C, open-pan TGA will merely record endothermic evaporation, masking the true exothermic decomposition that occurs at 225 °C. To isolate the thermodynamic parameters of its breakdown, we must utilize a specialized, self-validating High-Pressure Differential Scanning Calorimetry (HP-DSC) workflow.

Fig 2. Self-validating high-pressure thermal analysis workflow for volatile deuterated epoxides.

Step-by-Step Methodology

Phase 1: Sample Preparation (Anhydrous Isolation)

-

Action: Transfer the epichlorohydrin-d2 vial into an argon-purged glovebox (<1 ppm H₂O, <1 ppm O₂).

-

Causality: Epichlorohydrin-d2 undergoes rapid hydrolysis in the presence of ambient moisture. Any absorbed water will artificially lower the apparent thermal decomposition threshold, invalidating the kinetic data.

Phase 2: High-Pressure Differential Scanning Calorimetry (HP-DSC)

-

Action: Load 5.0 mg of the compound into a gold-plated, high-pressure hermetic crucible and seal it using a hydraulic press.

-

Action: Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

-

Causality: Hermetic sealing suppresses volatilization. By forcing the compound to remain in the liquid phase beyond its 116 °C boiling point, we can accurately capture the exothermic auto-polymerization peak at ~225 °C.

-

Self-Validation Check: The system validates itself by running an internal standard of high-purity, non-deuterated epichlorohydrin in an adjacent reference crucible. If the reference cell does not trigger an exotherm at exactly 225 °C ± 2 °C, the system flags a calibration error or moisture contamination, halting the experiment until the baseline is re-established.

Phase 3: TGA Coupled with Mass Spectrometry (TGA-MS)

-

Action: Utilize a pressurized TGA system interfaced with a quadrupole mass spectrometer. Ramp to 500 °C.

-

Action: Monitor specific mass-to-charge ratios: m/z 36/38 (HCl) and m/z 37/39 (DCl).

-

Causality: Standard TGA cannot differentiate between the evaporation of the intact molecule and its pyrolytic destruction. MS tracking specifically isolates the high-temperature cleavage of the C–D and C–Cl bonds by quantifying the release of DCl gas, allowing for the precise calculation of the Kinetic Isotope Effect.

Storage and Handling Standards

To maintain the structural integrity and thermal baseline of Oxirane,2-(chloromethyl-d2)-, strict storage protocols must be enforced:

-

Temperature: Store continuously at 2 °C to 8 °C. Elevated ambient temperatures slowly initiate oligomerization.

-

Atmosphere: Must be stored under an inert gas (Argon or Nitrogen) to prevent nucleophilic attack by atmospheric moisture.

-

Container: Use tightly sealed, amber glass vials with PTFE-lined septa to prevent both photolytic degradation and halogenated solvent leaching.

References

- What is the decomposition temperature of Epichlorohydrin? - ResearchGate. ResearchGate.

- Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids. PMC.

- Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels. MDPI.

- Buy Oxirane,2-(chloroMethyl-d2)-,(2R) from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

Sources

Technical Whitepaper: Stereochemical Control and Applications of Oxirane, 2-(chloromethyl-d2)-

[1]

Executive Summary

Oxirane, 2-(chloromethyl-d2)- (commonly referred to as Epichlorohydrin-d2) represents a critical class of isotopically labeled chiral synthons.[1] While standard epichlorohydrin is a ubiquitous C3 building block, the deuterated analogue offers unique utility in Deuterium Kinetic Isotope Effect (DKIE) studies and the development of "heavy drugs" with improved metabolic stability.

This guide addresses the technical challenges of synthesizing, resolving, and applying this molecule. Unlike its proteo-analog, the deuterated variant requires precise stereochemical control to serve as a mechanistic probe.[1] We focus here on the Jacobsen Hydrolytic Kinetic Resolution (HKR) as the definitive method for obtaining high enantiomeric excess (ee) and the specific utility of the

Part 1: Structural Analysis & Stereochemical Nomenclature[1]

Chemical Identity[2][3][4]

-

IUPAC Name: 2-(Chloromethyl-d2)oxirane[1]

-

Common Name: Epichlorohydrin-1,1-d2 (Numbering based on allyl precursor) or Epichlorohydrin-

-d2.[1] -

Molecular Formula:

-

Key Feature: Two deuterium atoms substituted at the exocyclic methylene group (

).

Stereochemical Priority (Cahn-Ingold-Prelog)

The introduction of deuterium (

Priority Assignment at C2:

-

-O- (Ring Oxygen, Atomic #8)[1]

- (Chloromethyl group).[2] Note: The presence of Cl (Atomic #17) gives this group priority over the ring methylene, regardless of H/D substitution.

- (Ring Methylene, C3).[1]

-

-H (Hydrogen on C2).

Conclusion: The stereochemical designation (

Part 2: Synthesis and Enantiomeric Resolution

Producing stereochemically pure Oxirane, 2-(chloromethyl-d2)- requires a two-phase approach: synthesis of the racemic deuterated precursor followed by kinetic resolution.[1]

Phase I: Synthesis of Racemic Precursor

Direct deuteration of the epoxide ring is difficult. The most robust pathway builds the carbon skeleton with deuterium already in place.

Pathway: Acryloyl Chloride

| Step | Reagents | Transformation | Mechanism |

| 1 | Acryloyl Chloride | Nucleophilic Acyl Substitution + Reduction | |

| 2 | Allyl Alcohol-d2 | ||

| 3 | Allyl Chloride-d2 | Prilezhaev Epoxidation |

Phase II: Jacobsen Hydrolytic Kinetic Resolution (HKR)

The HKR is the industry standard for resolving terminal epoxides. It utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer into a diol, leaving the other epoxide enantiomer intact with high ee.

Protocol: Resolution of Racemic Oxirane, 2-(chloromethyl-d2)-

Reagents:

-

Racemic Epichlorohydrin-d2 (Substrate)[1]

- -(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)][1]

-

Acetic Acid (AcOH)

-

Tetrahydrofuran (THF) - Optional, for solubility[1]

Step-by-Step Methodology:

-

Catalyst Oxidation (Activation):

-

Hydrolysis Reaction:

-

Add the racemic Epichlorohydrin-d2 (1.0 equiv) to the catalyst flask.

-

Cool to

to control the exotherm. -

Slowly add

(0.55 equiv). Crucial: Using 0.55 equiv ensures complete hydrolysis of the unwanted enantiomer. -

Allow to warm to room temperature and stir for 12–18 hours.

-

Monitoring: Use Chiral GC (Cyclodextrin column). The

-enantiomer is preferentially hydrolyzed to the diol by the

-

-

Isolation (Distillation):

-

The reaction mixture now contains:

-

Perform a vacuum distillation at room temperature (high vacuum) or slight heating (

). -

Result: The distillate is chemically pure

-Oxirane, 2-(chloromethyl-d2)- with

-

Visualization: Synthesis & Resolution Workflow

Figure 1: Synthetic workflow from commercial precursors to stereochemically pure deuterated epichlorohydrin.

Part 3: Applications in Drug Development

The strategic value of Oxirane, 2-(chloromethyl-d2)- lies in the Deuterium Switch .[1] By replacing hydrogen with deuterium at the chloromethyl position, researchers can manipulate the metabolic fate of drugs synthesized from this building block.

The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., oxidation by CYP450), substituting D can reduce the reaction rate by 6–10 fold (

).[1]

Metabolic Stabilization Mechanism

Epichlorohydrin derivatives often undergo oxidative dehalogenation or ring opening.

-

Oxidative Dehalogenation: CYP450 enzymes typically hydroxylate the carbon alpha to the halogen. In Epichlorohydrin-d2, this is the

group.[1] Deuteration here significantly slows the formation of the unstable gem-halohydrin, preventing the release of reactive aldehydes. -

Glutathione Conjugation: While deuteration has a minimal effect on nucleophilic attack (SN2) by Glutathione (GSH), it preserves the parent drug concentration by shutting down the competing oxidative clearance pathways.

Visualization: Metabolic Shunting[1]

Figure 2: Deuteration of the chloromethyl group suppresses oxidative toxicity, shunting metabolism toward safer conjugation pathways.

Part 4: Analytical Characterization Data

When validating the synthesis of Oxirane, 2-(chloromethyl-d2)-, the following physicochemical shifts are expected compared to the non-deuterated standard.

| Property | Standard Epichlorohydrin | Epichlorohydrin-d2 ( | Notes |

| Molecular Weight | 92.52 g/mol | ~94.53 g/mol | +2 Da mass shift visible in MS.[1] |

| Boiling Point | 117.9°C | ~117.5°C | Inverse isotope effect often lowers BP slightly. |

| Doublet at | Silent at | The disappearance of the | |

| Signal at | Quintet at | Splitting due to C-D coupling ( |

References

-

Jacobsen, E. N. (2000).[4] "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 277(5328), 936–938.[1]

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 277(5328), 936-938.[1]

-

Sigma-Aldrich. (2023). "Epichlorohydrin Properties and Safety Data." MilliporeSigma Technical Library.

-

Shao, L., et al. (2019). "Deuterium Kinetic Isotope Effects in the Metabolism of Deuterated Drugs." Drug Metabolism Reviews, 51(3), 343-355.[1]

Applications of Oxirane,2-(chloromethyl-d2)- in metabolomics

An In-Depth Technical Guide to the Applications of Oxirane,2-(chloromethyl-d2)- in Advanced Metabolomics

Executive Summary

As mass spectrometry-based metabolomics shifts from untargeted profiling to absolute quantification, the demand for high-fidelity stable isotope-labeled (SIL) standards has surged. Oxirane,2-(chloromethyl-d2)- , commonly known as Epichlorohydrin-d2 (CAS: 83385-55-1), is a bifunctional alkylating agent featuring a highly reactive epoxide ring and a deuterated chloromethyl group (-CD2Cl).

This whitepaper provides a comprehensive technical framework for utilizing Oxirane,2-(chloromethyl-d2)- in metabolomics. We will explore its role as an internal standard in high-resolution mass spectrometry (HRMS) for exposomics, its utility as a de novo synthetic precursor for SIL-metabolites, and its advanced application in tracing stationary phase modifications for liquid chromatography.

Chemical Dynamics & The Isotopic Overlap Challenge

The selection of a -d2 isotopologue over a fully deuterated (-d5) variant requires a deep understanding of mass spectrometry fundamentals, specifically the Kinetic Isotope Effect (KIE) and isotopic distribution.

The Isobaric Interference Phenomenon

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must not interfere with the endogenous analyte's signal. Unlabeled epichlorohydrin contains chlorine, which has a natural isotopic distribution of ~75%

When utilizing Oxirane,2-(chloromethyl-d2)-, the addition of two deuterium atoms shifts the mass by +2.0125 Da. Consequently, the nominal mass of the

Table 1: Exact Mass and Isotopic Distribution for HRMS Resolution

| Chemical Species | Isotope | Molecular Formula | Exact Mass (Da) | Nominal Mass |

| Unlabeled Epichlorohydrin | 92.0029 | 92 | ||

| Unlabeled Epichlorohydrin | 93.9999 | 94 | ||

| Oxirane,2-(chloromethyl-d2)- | 94.0154 | 94 | ||

| Oxirane,2-(chloromethyl-d2)- | 96.0125 | 96 |

Causality Insight: To achieve absolute quantification, the mass spectrometer must be set to a resolving power of at least

Core Application I: IDMS in Occupational Exposomics

Epichlorohydrin is a volatile organic compound (VOC) and a potent alkylating agent used in the production of epoxy resins. In occupational toxicology, tracking its internal dose and metabolic perturbations is critical[1]. Oxirane,2-(chloromethyl-d2)- is spiked into biological matrices (plasma or urine) to account for matrix effects and extraction losses during sample preparation.

Once in the body, the epoxide ring undergoes rapid enzymatic hydrolysis or glutathione conjugation. The -d2 label on the chloromethyl group remains intact through these biotransformations, allowing researchers to track downstream metabolites like 3-chloro-1,2-propanediol-d2 and mercapturic acid derivatives.

Fig 1: Metabolic biotransformation pathway of Oxirane,2-(chloromethyl-d2)- in mammalian systems.

Core Application II: De Novo Synthesis of SIL-Metabolites

Beyond its use as a direct internal standard, Oxirane,2-(chloromethyl-d2)- is a foundational building block for synthesizing complex stable isotope-labeled compounds utilized in targeted metabolomics[2]. Because the oxirane ring is highly susceptible to nucleophilic attack, it can be reacted with various biological precursors:

-

SIL-Bisphenol A Derivatives: Alkylation of bisphenols with deuterated epichlorohydrin generates labeled epoxy resins, which are essential for studying the endocrine-disrupting metabolomic profiles of BPA exposure[3].

-

SIL-Carnitines: Reaction with trimethylamine yields deuterated carnitine standards, vital for profiling mitochondrial fatty acid oxidation disorders.

-

SIL-Glycidyl Esters: Esterification with fatty acids produces labeled glycidyl esters, critical biomarkers in food safety metabolomics.

Fig 2: Synthetic divergence of Oxirane,2-(chloromethyl-d2)- into key metabolomic standards.

Core Application III: Tracing Stationary Phase Modifications

A novel application of epichlorohydrin in metabolomics is the development of advanced LC-MS stationary phases. Comprehensive polar metabolome analysis often utilizes Unified-Hydrophilic-Interaction/Anion-Exchange (Unified-HILIC/AEX) chromatography[4]. These columns are manufactured by treating bare methacrylate polymers with epichlorohydrin, followed by amination with polyethylenimine.

By substituting unlabeled epichlorohydrin with Oxirane,2-(chloromethyl-d2)- during column synthesis, manufacturers can utilize solid-state Deuterium NMR to precisely quantify the degree of polymer cross-linking. Furthermore, in ultra-sensitive metabolomics, any trace leaching of the stationary phase will appear at a +2 Da shifted mass, completely eliminating background interference for endogenous metabolite quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: IDMS Extraction & HRMS Quantification of Epoxides in Plasma

Rationale: Epoxides are highly reactive and volatile. Extraction at room temperature leads to evaporative loss and unwanted nucleophilic ring-opening with endogenous amines. Cold Liquid-Liquid Extraction (LLE) ensures the oxirane ring remains intact.

-

Sample Aliquoting: Thaw plasma samples on ice. Transfer 100 µL of plasma into a pre-chilled 1.5 mL low-bind Eppendorf tube.

-

Internal Standard Spiking: Add 10 µL of Oxirane,2-(chloromethyl-d2)- working solution (1 µg/mL in LC-MS grade acetonitrile)[2]. Self-Validation: The IS must be spiked before protein precipitation to account for any target loss during extraction.

-

Cold Protein Precipitation: Add 400 µL of pre-chilled (-20°C) ethyl acetate. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Recovery: Carefully transfer the upper organic layer to a cooled autosampler vial. Do not evaporate to dryness, as epichlorohydrin will volatilize.

-

HRMS Acquisition: Inject 2 µL onto a GC-HRMS or LC-HRMS system. Monitor the exact mass m/z 94.0154 with a mass tolerance of < 5 ppm.

Fig 3: Workflow for IDMS extraction utilizing Oxirane,2-(chloromethyl-d2)-.

Table 2: Protocol Validation & Quality Control Parameters

| QC Parameter | Acceptance Criteria | Mechanistic Corrective Action |

| IS Recovery | 80% - 120% | If <80%, evaluate evaporative loss; ensure extraction solvent is strictly maintained at -20°C. |

| Mass Accuracy | < 5 ppm | If >5 ppm, recalibrate the HRMS flight tube/Orbitrap to resolve the |

| Blank Signal | < 5% of LLOQ | If >5%, replace LC tubing or check for cross-contamination in the derivatization manifold. |

| Resolving Power | > 15,000 (at m/z 94) | Clean ion optics to restore peak shape and prevent isobaric overlap. |

References

-

High-resolution metabolomics of occupational exposure to trichloroethylene. International Journal of Epidemiology | Oxford Academic. 1

-

Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories. 2

-

Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry - ACS Publications. 4

-

Metabolomics Study of Dose-Response and Time-Resolved Effect of Bisphenol A Exposure In Vitro. Nanyang Technological University (NTU). 3

Sources

Methodological & Application

Application Note: Precision Ring-Opening of Epichlorohydrin-d2

Regiocontrol and Isotopic Integrity in Deuterated Drug Synthesis

Abstract & Strategic Relevance

The strategic incorporation of deuterium into pharmaceutical scaffolds—the "Deuterium Switch"—is a proven method to enhance metabolic stability and improve pharmacokinetic (PK) profiles by leveraging the Kinetic Isotope Effect (KIE). Epichlorohydrin-d2 (ECH-d2) is a critical electrophilic building block used to introduce deuterated glycerol linkers or glycidyl moieties into active pharmaceutical ingredients (APIs).

This guide details the nucleophilic ring-opening protocols for ECH-d2. Unlike standard synthesis, working with deuterated epoxides requires strict adherence to regiocontrol to prevent isotopic scrambling and yield loss of high-value isotopologues. We present two validated workflows: Base-Promoted Opening (Type I) for strong nucleophiles and Lewis Acid-Catalyzed Opening (Type II) for weak nucleophiles.

Mechanistic Principles & Regioselectivity

The ring opening of ECH-d2 is governed by the competition between steric hindrance and electronic activation. Understanding this bifurcation is essential for predicting the position of the deuterium label in the final product.

-

Path A: Basic/Neutral Conditions (SN2 Dominant)

-

Mechanism: Strong nucleophiles (amines, phenoxides, thiols) attack the less substituted carbon (C3/terminal).

-

Outcome: High regioselectivity for the terminal opening. Retention of isotopic position.

-

Risk: Subsequent displacement of the chloride can lead to re-closure (glycidyl formation) or Payne rearrangement if free hydroxyls are present.

-

-

Path B: Acidic Conditions (Borderline SN2/SN1)

-

Mechanism: Protonation or Lewis Acid activation of the epoxide oxygen weakens the C-O bonds. The nucleophile attacks the carbon capable of stabilizing a partial positive charge.[1]

-

Outcome: Mixed regioselectivity. While C3 attack is still favored due to the electron-withdrawing chlorine atom destabilizing the C2 cation, significant C2 attack (internal) occurs, leading to isomeric mixtures.

-

Figure 1: Mechanistic Pathway of ECH-d2 Ring Opening

Caption: Divergent reaction pathways for Epichlorohydrin-d2. Path A (Green) offers superior regiocontrol for maintaining isotopic definition.

Safety & Handling of Deuterated Volatiles

Critical Warning: Epichlorohydrin is a potent alkylating agent, a probable carcinogen, and highly volatile. ECH-d2 carries the same toxicity profile but with significantly higher financial risk due to material cost.

-

Containment: All transfers must occur in a fume hood or glovebox.

-

Material Conservation: Use gas-tight syringes (Hamilton) for volumetric dispensing to prevent evaporation losses.

-

Quenching: Residual ECH-d2 must be quenched with aqueous NaOH/Glycine solution before disposal to destroy the alkylating potential.

Protocol A: Base-Promoted Ring Opening (Aminolysis/Phenolysis)

Application: Synthesis of deuterated beta-blocker intermediates or linker installation. Target: High regioselectivity at the terminal methylene (C3).

Reagents & Equipment[2][3][4]

-

Substrate: Epichlorohydrin-d2 (>98 atom% D).

-

Nucleophile: Phenol derivative or Secondary Amine (1.0 eq).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Catalyst: Tetrabutylammonium iodide (TBAI) - 5 mol% (Optional, accelerates rate).

Step-by-Step Procedure

-

Nucleophile Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 mmol) in ACN (5 mL). Add K₂CO₃ (1.2 mmol) and stir at room temperature for 15 minutes to generate the active nucleophile.

-

Why: Pre-generation of the phenoxide/amine anion ensures immediate reaction upon ECH addition, minimizing polymerization.

-

-

Controlled Addition: Cool the mixture to 0°C. Add Epichlorohydrin-d2 (1.1 to 1.2 mmol) dropwise via a gas-tight syringe.

-

Note: A slight excess of ECH-d2 accounts for volatility but minimizes waste.

-

-

Reaction Phase: Allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nucleophile. The product at this stage is often the glycidyl ether (due to in situ ring closure of the intermediate chlorohydrin by the base).

-

If Chlorohydrin is desired: Use a weaker base (e.g., catalytic Et₃N) and stop before cyclization, though isolation is difficult.

-

-

Workup: Filter off the solid carbonate salts. Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent volatility loss of product).

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid-Catalyzed Opening (Alcoholysis)

Application: Opening ECH-d2 with weak nucleophiles (Alcohols, Water) to form deuterated chlorohydrin glycerol derivatives. Target: Activation of the epoxide oxygen without triggering SN1 scrambling.

Reagents & Equipment[2][3][4]

-

Substrate: Epichlorohydrin-d2.

-

Nucleophile: Methanol-d4 or Benzyl Alcohol (as solvent or stoichiometric).

-

Catalyst: Copper(II) Triflate [Cu(OTf)₂] or Boron Trifluoride Etherate (BF₃·OEt₂).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Procedure

-

Setup: Under a nitrogen atmosphere, dissolve ECH-d2 (1.0 mmol) in anhydrous DCM (10 mL).

-

Catalyst Addition: Cool to -78°C (if using BF₃) or 0°C (if using Cu(OTf)₂). Add the catalyst (5–10 mol%).

-

Why: Low temperature suppresses the "abnormal" opening (C2 attack) and prevents polymerization.

-

-

Nucleophile Introduction: Add the alcohol nucleophile (1.0–1.2 eq) slowly.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to ambient temperature.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Data Summary & Troubleshooting

Table 1: Comparative Reaction Parameters

| Parameter | Basic Conditions (Protocol A) | Acidic Conditions (Protocol B) |

| Dominant Mechanism | SN2 (Steric Control) | Activated SN2 / SN1 Hybrid |

| Regioselectivity | >95% Terminal (C3) | ~80-90% Terminal (C3) |

| Primary Product | Glycidyl Ether (after cyclization) | Chlorohydrin Ether |

| Isotopic Scrambling | Low Risk | Moderate Risk (if T > 40°C) |

| Preferred Nucleophiles | Phenols, Amines, Thiols | Alcohols, Water, Carboxylates |

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal ring-opening protocol based on nucleophile strength.

Analytical Validation (QC)

To validate the protocol, you must confirm both chemical identity and isotopic fidelity.

-

1H NMR Analysis:

-

Integration: Compare the integration of the residual protons against the nucleophile's protons. For ECH-d2 (assuming ring deuteration), the signals at 2.6–2.8 ppm (epoxide ring) should be silent or reduced by >98%.

-

Coupling: Look for loss of coupling patterns associated with the deuterated positions.

-

-

Mass Spectrometry:

-

Analyze the [M+H]⁺ peak. Ensure the mass shift corresponds exactly to the number of deuteriums (e.g., +2 Da for d2).

-

Fragment Analysis: Check fragmentation patterns to confirm the deuterium has not scrambled to the nucleophile side (unlikely but possible in acidic exchange).

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Regioselectivity in Epichlorohydrin Reactions

-

Deuterium in Drug Development

-

Safety Data & Handling

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 7835, Epichlorohydrin." Link

-

-

Lewis Acid Catalysis Protocols

-

Carrette, L., et al. (2019). "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts." Chemical Engineering Science. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. safety.charlotte.edu [safety.charlotte.edu]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. qatransport.com [qatransport.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

Application Note: Oxirane, 2-(chloromethyl-d2)- as a qNMR Internal Standard & Mechanistic Tracer

This Application Note is designed for researchers utilizing Oxirane, 2-(chloromethyl-d2)- (Epichlorohydrin-d2) specifically for Isotope Dilution qNMR (ID-qNMR) and mechanistic reaction monitoring .[1]

Executive Summary

Oxirane, 2-(chloromethyl-d2)- (CAS: 70735-27-2) is the deuterated isotopologue of epichlorohydrin where the chloromethyl protons are substituted with deuterium.[1] Unlike inert internal standards (e.g., TMS, TCNB), this compound is a reactive electrophile . Therefore, its utility is not as a generic chemical shift reference, but rather as a highly specific Internal Standard for Isotope Dilution Analysis (IDA) or a Mechanistic Tracer for epoxide ring-opening reactions.

This guide details the protocol for using Epichlorohydrin-d2 to quantify native epichlorohydrin in complex matrices (e.g., epoxy resins, wastewater) where extraction efficiency variances render external calibration inaccurate.[1]

Chemical & Physical Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| Compound Name | Oxirane, 2-(chloromethyl-d2)- |

| Synonyms | Epichlorohydrin-d2; 1-Chloro-2,3-epoxypropane-d2 |

| Formula | C |

| MW | 94.53 g/mol |

| Boiling Point | ~116 °C |

| Solubility | Miscible with CDCl |

| Reactivity | High. Alkylating agent.[1][2][3] Reacts with nucleophiles (amines, thiols, water). |

| Key NMR Feature | Silent in the 3.5–3.8 ppm region ( |

Spectral Characteristics ( H NMR, 400 MHz, CDCl )

The deuteration of the chloromethyl group simplifies the spectrum significantly compared to the native compound.

-

Native Epichlorohydrin: Complex ABX pattern for ring protons (2.5–3.0 ppm) coupled to the chloromethyl doublet of doublets (3.5–3.8 ppm).

-

Epichlorohydrin-d2:

-

2.6–2.7 ppm: Ring proton (H

-

2.8–2.9 ppm: Ring proton (H

-

3.1–3.2 ppm: Methine ring proton (H

- 3.5–3.8 ppm: SILENT (Residual signal only if <99% D).

-

2.6–2.7 ppm: Ring proton (H

Strategic Rationale: Why Use This Standard?

A. Isotope Dilution Mass Spectrometry (IDMS) Logic Applied to NMR

In complex matrices (e.g., viscous resin prepolymers), quantitative extraction of epichlorohydrin is difficult. By adding a known mass of Epichlorohydrin-d2 before extraction:

-

Identical Behavior: The d2-standard behaves physically identical to the analyte during extraction and solvation.

-

Loss Compensation: Any loss of analyte during processing is mirrored by the standard.

-

Spectral Separation: The d2-standard's ring protons overlap with the analyte, but because the coupling network is different (H-D coupling is weak), the fine structure differs, or more commonly,

C or

B. Reaction Mechanism Tracing

When studying the opening of the epoxide ring vs. substitution at the chloride, the d2-label acts as a non-migrating tag.

-

Ring Opening: The deuterium remains on the side chain.

-

Chloride Displacement: If the mechanism involves neighboring group participation, the label position may scramble.

Experimental Protocol: Isotope Dilution qNMR

Objective: Quantify residual Epichlorohydrin in an epoxy resin matrix.

Phase 1: Safety & Stability Check

CRITICAL: Epichlorohydrin-d2 is a potential carcinogen and skin sensitizer.[1]

-

Handling: Double nitrile gloves, chemical fume hood.

-

Solvent Choice: Use CDCl

or Benzene-d

Phase 2: Sample Preparation[1][11]

-

Stock Solution (Internal Standard):

-

Analyte Preparation:

-

Weigh ~100 mg of the sample matrix (e.g., resin) into a vial (

). -

Add exactly 0.5 mL of the Stock Solution.

-

Vortex until fully dissolved.

-

Phase 3: NMR Acquisition Parameters

Accurate qNMR requires full relaxation of nuclei.

-

Pulse Sequence: zg (standard 1D proton) or zg30.

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (d1): 30 seconds . (Small epoxides have long T

relaxation times, often 5–15s in degassed solvents). -